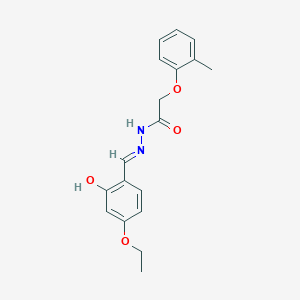
N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide, also known as EHAH, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. EHAH is a hydrazone derivative that has been synthesized using a simple and efficient method.
Mécanisme D'action
The mechanism of action of N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is not fully understood. However, it has been suggested that N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide exerts its pharmacological effects by interacting with cellular targets and modulating various signaling pathways. N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in epigenetic regulation.
Biochemical and Physiological Effects:
N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest, inhibit cell migration, and reduce the expression of various oncogenes. N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has also been shown to modulate the expression of various cytokines and chemokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a simple and efficient method. N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to exhibit potent pharmacological properties, making it an ideal candidate for drug development. However, N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has some limitations for lab experiments. It is a hydrazone derivative, which can undergo hydrolysis under certain conditions. N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide also has limited solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the research on N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide. One of the potential applications of N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is in the development of novel anticancer drugs. N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to exhibit potent anticancer activity, making it an ideal candidate for drug development. Future studies can focus on optimizing the pharmacological properties of N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide by modifying its chemical structure. Another potential application of N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is in the development of novel antimicrobial agents. N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to exhibit potent antimicrobial activity, making it an ideal candidate for the development of new antibiotics. Future studies can focus on identifying the cellular targets of N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide and elucidating its mechanism of action.
Méthodes De Synthèse
N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been synthesized using a simple and efficient method that involves the reaction of 4-ethoxy-2-hydroxybenzaldehyde and 2-(2-methylphenoxy)acetic acid hydrazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified using recrystallization.
Applications De Recherche Scientifique
N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anticancer, antimicrobial, and antifungal activities. N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and downregulating the anti-apoptotic proteins. It has also been reported to inhibit the growth of various microorganisms, including bacteria and fungi.
Propriétés
IUPAC Name |
N-[(E)-(4-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-15-9-8-14(16(21)10-15)11-19-20-18(22)12-24-17-7-5-4-6-13(17)2/h4-11,21H,3,12H2,1-2H3,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFHWELGEQLCMI-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NNC(=O)COC2=CC=CC=C2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-methoxyphenyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6013329.png)
![1,1,1-trifluoro-2,3,4-pentanetrione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B6013359.png)
![11-(4-chlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6013365.png)
![2-{1-cyclopentyl-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6013369.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-isoquinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6013375.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B6013380.png)
![2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6013387.png)
![2-[(1-ethyl-1H-imidazol-2-yl)methyl]-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6013393.png)
![4-sec-butyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6013398.png)
![ethyl 1-[2-(3-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6013399.png)
![N-[4-(benzoylamino)phenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B6013401.png)
![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6013404.png)
![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6013421.png)
![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6013425.png)